Mirdametinib

描述

PD-0325901 has been used in trials studying the treatment and basic science of Melanoma, Solid Tumour, Solid Tumors, Advanced Cancer, and Breast Neoplasms, among others.

Mirdametinib is a Kinase Inhibitor. The mechanism of action of this compound is as a Mitogen-Activated Protein Kinase Kinase 1 Inhibitor, and Mitogen-Activated Protein Kinase Kinase 2 Inhibitor.

This compound is an orally bioavailable, synthetic organic molecule targeting mitogen-activated protein kinase kinase (MAPK/ERK kinase or MEK) with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits MEK, which may result in the inhibition of the phosphorylation and activation of MAPK/ERK and the inhibition of tumor cell proliferation. The dual specific threonine/tyrosine kinase MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

has antineoplastic activity; appears to be a MEK inhibito

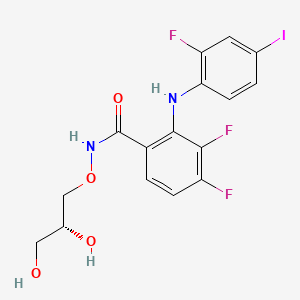

Structure

3D Structure

属性

IUPAC Name |

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAHWBOROXANE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044024 | |

| Record name | PD 0325901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-10-9 | |

| Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 0325901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirdametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PD 0325901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRDAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirdametinib's Mechanism of Action in Neurofibromatosis Type 1 (NF1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of mirdametinib, a selective MEK1/2 inhibitor, in the context of Neurofibromatosis Type 1 (NF1). It is designed to be a comprehensive resource, detailing the underlying molecular pathways, summarizing key quantitative data from pivotal studies, and providing detailed experimental protocols for the foundational research that has elucidated this compound's therapeutic effect.

Introduction: The Unmet Need in Neurofibromatosis Type 1

Neurofibromatosis type 1 (NF1) is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes the protein neurofibromin.[1] A key function of neurofibromin is the negative regulation of the Ras signaling pathway.[2] Loss of functional neurofibromin leads to the constitutive activation of Ras and its downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, driving uncontrolled cell growth and the formation of tumors, particularly plexiform neurofibromas (PNs).[1][3] These benign but often debilitating tumors can cause significant pain, disfigurement, and functional impairment, and in some cases, can undergo malignant transformation.[1] this compound has emerged as a targeted therapy for patients with NF1-associated PNs that are symptomatic and cannot be completely removed by surgery.[1][4]

The NF1 Signaling Pathway and the Role of this compound

The pathogenesis of NF1-related tumors is intrinsically linked to the hyperactivation of the Ras/MAPK signaling pathway. This compound's therapeutic efficacy stems from its ability to precisely target and inhibit a critical juncture in this cascade.

The Dysregulated Ras/MAPK Pathway in NF1

In a healthy physiological state, the Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state. Neurofibromin acts as a GTPase-activating protein (GAP), accelerating the conversion of active Ras-GTP to inactive Ras-GDP, thereby dampening downstream signaling.[2] In individuals with NF1, the mutated or absent neurofibromin is unable to perform this function, leading to an accumulation of active Ras-GTP.[2] This, in turn, triggers a phosphorylation cascade: Ras activates RAF kinases, which then phosphorylate and activate MEK1 and MEK2. Activated MEK subsequently phosphorylates and activates ERK1 and ERK2, which then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[3]

Figure 1: The Ras/MAPK signaling pathway in NF1 and the point of intervention by this compound.

This compound: A Selective MEK1/2 Inhibitor

This compound is an oral, selective, allosteric, and non-ATP-competitive inhibitor of MEK1 and MEK2.[4][5] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its only known substrates, ERK1 and ERK2.[4][5] This targeted inhibition effectively blocks the downstream signaling cascade that drives the proliferation and survival of neurofibroma cells.[5]

Figure 2: The mechanism of action of this compound in blocking the pathogenic signaling cascade in NF1.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in a series of preclinical and clinical investigations.

Preclinical Efficacy

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (MEK Inhibition) | 0.33 nM | Cell-free assay | [6] |

| Ki (MEK1) | 1.1 nM | Biochemical assay | [6] |

| Ki (MEK2) | 0.79 nM | Biochemical assay | [6] |

| ERK Phosphorylation Inhibition (in brain tissue) | 1.15 nM (0.73 ng/mL) | Murine model | [7][8] |

| ERK Phosphorylation Inhibition (in tumor cell lines) | 0.33-0.59 nM (0.16-0.28 ng/mL) | Tumor cell lines | [7][8] |

Clinical Efficacy (Phase 2b ReNeu Trial - NCT03962543)

| Parameter | Adult Patients (n=58) | Pediatric Patients (n=56) | Reference |

| Confirmed Overall Response Rate (ORR) | 41% | 52% | [9] |

| Median Best Percentage Change in Tumor Volume | -41% | -42% | [9] |

| Duration of Response (DoR) ≥ 12 months | 88% of responders | 90% of responders | [9] |

Clinical Efficacy (Phase II NF106 Trial)

| Parameter | Adolescent and Adult Patients (n=19) | Reference |

| Partial Response (PR) Rate | 42% | [3][10] |

| Stable Disease | 53% | [3] |

| Progressive Disease | 5% | [3] |

Pharmacokinetics in a Non-Human Primate Model

| Parameter | Value | Reference |

| CSF Penetration (%) | 1.3% | [7][8] |

| CSF/unbound plasma ratio | 2.5 - 3.0 | [7][8] |

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in defining the mechanism of action of this compound in NF1.

In Vitro MEK1/2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM MnCl₂, and 1 mM EGTA.

-

Enzyme and Substrate Addition: To the reaction buffer, add purified active MEK1 or MEK2 enzyme, inactive ERK2 as a substrate, and ATP.

-

This compound Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures and incubate for a predetermined time (e.g., 30 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

-

Analysis by Western Blot:

-

Separate the reaction products by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for pERK1/2. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ERK Phosphorylation Inhibition

Objective: To assess the ability of this compound to inhibit ERK phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture human NF1-deficient Schwann cells (e.g., sNF96.2) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or vehicle control for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Perform protein transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pERK1/2 and total ERK1/2.

-

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize and quantify the bands.

-

-

Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.

Cell Viability/Proliferation (MTT) Assay

Objective: To evaluate the effect of this compound on the viability and proliferation of NF1-deficient cells.

Methodology:

-

Cell Seeding: Seed NF1-deficient Schwann cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

In Vivo Efficacy in a Genetically Engineered Mouse Model of NF1

Objective: To assess the anti-tumor activity of this compound in a relevant in vivo model of NF1 plexiform neurofibroma.

Methodology:

-

Animal Model: Utilize a genetically engineered mouse model that develops plexiform neurofibromas, such as the Nf1flox/flox;Dhh-Cre mice.[8]

-

Tumor Monitoring: Monitor the mice for the development of palpable tumors. Once tumors reach a measurable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound orally at a clinically relevant dose (e.g., 1-3 mg/kg) daily or on an intermittent schedule. The control group receives the vehicle.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (length × width²) / 2.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for the analysis of ERK phosphorylation by western blotting or immunohistochemistry to confirm target engagement.

-

Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.

Figure 3: A logical workflow of the key experiments in the development of this compound for NF1.

Conclusion

This compound represents a significant advancement in the targeted therapy of NF1-associated plexiform neurofibromas. Its mechanism of action is firmly rooted in the selective inhibition of MEK1 and MEK2, which effectively counteracts the hyperactive Ras/MAPK signaling that drives tumor growth in this patient population. The robust preclinical data, corroborated by the positive outcomes of clinical trials, underscore the therapeutic potential of this compound. This guide provides a foundational understanding of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in the ongoing efforts to refine and expand targeted therapies for Neurofibromatosis Type 1.

References

- 1. This compound, an FDA-Approved MEK1/2 inhibitor for adult and pediatric NF1-associated plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ascopubs.org [ascopubs.org]

- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - NCI [dctd.cancer.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. EXTH-102. PLASMA AND CEREBROSPINAL FLUID (CSF) PHARMACOKINETICS (PK) OF this compound IN A NON-HUMAN PRIMATE (NHP) MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. springworkstx.com [springworkstx.com]

- 10. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor this compound (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]

Mirdametinib's Interruption of the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As central components of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival.[3][4] Dysregulation of the MAPK pathway is a hallmark of numerous cancers and genetic disorders like Neurofibromatosis Type 1 (NF1).[3][5] this compound functions as a non-ATP-competitive, allosteric inhibitor, binding to a unique pocket adjacent to the ATP-binding site of MEK1/2.[1][2] This binding locks the enzymes in an inactive state, preventing their phosphorylation of downstream targets ERK1 and ERK2, thereby suppressing the entire signaling cascade.[2][3] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biological pathways and experimental workflows.

Mechanism of Action: Allosteric Inhibition of MEK1/2

The MAPK/ERK signaling pathway is a crucial intracellular cascade that transmits signals from cell surface receptors to the DNA in the nucleus. In many cancers and in NF1, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][5]

This compound intervenes at a pivotal juncture in this cascade. It selectively targets MEK1 and MEK2, the dual-specificity kinases responsible for phosphorylating and activating ERK1 and ERK2.[2] Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on the MEK enzyme.[2] This action induces a conformational change that locks the kinase in a catalytically inactive state, which in turn prevents Raf-mediated phosphorylation of MEK and halts the downstream signaling required for tumor cell proliferation and survival.[2][3]

Quantitative Data Presentation

This compound's potency has been characterized across a range of preclinical and clinical studies. The following tables summarize key quantitative metrics of its activity.

Table 1: Preclinical In Vitro & In Vivo Potency

| Parameter | Value | Assay / Model System | Reference |

| Biochemical Activity | |||

| MEK IC50 | 0.33 nM | Cell-free kinase assay | [1] |

| MEK1 Ki | 1.0 nM | Cell-free kinase assay | [1] |

| MEK2 Ki | 1.0 nM | Cell-free kinase assay | [1] |

| Cellular Activity | |||

| HCT-116 (Human Colon) pERK IC50 | 0.28 nM | Western Blot | [6] |

| Colon-26 (Mouse Colon) pERK IC50 | 0.34 nM | Western Blot | [6] |

| TPC-1 (Thyroid Cancer) GI50 | 11 nM | Cell Growth Assay | [7] |

| K2 (Thyroid Cancer) GI50 | 6.3 nM | Cell Growth Assay | [7] |

| A-375 (Melanoma, BRAF V600E) GI50 | 1.28 nM | CellTiter-Glo Assay | [1] |

| Melanoma Cell Lines (BRAF mutant) IC50 | 20-50 nM | Trypan Blue Exclusion | [8] |

| In Vivo Activity | |||

| pERK Inhibition (Colon-26 tumors) | >76% | Western Blot (24h post 25 mg/kg dose) | [6] |

| pERK Inhibition (HT-29 tumors) | >79% | Western Blot (24h post 25 mg/kg dose) | [6] |

| pERK Inhibition (MiaPaCa-2 tumors) | >93% | Western Blot (24h post 25 mg/kg dose) | [6] |

| Tumor Response (Colon-26 model) | 70% Complete Response | Xenograft model (at 25 mg/kg/day) | [6] |

Table 2: Clinical Efficacy in NF1-PN (Phase 2b ReNeu Trial - NCT03962543)

| Parameter | Adult Cohort (n=58) | Pediatric Cohort (n=56) | Reference |

| Objective Response Rate (ORR) | |||

| Confirmed ORR (≥20% volume reduction) | 41% (p < 0.001) | 52% (p < 0.001) | [9][10] |

| Tumor Volume Change | |||

| Median Best % Change from Baseline | -41% (range: -90% to +13%) | -42% (range: -91% to +48%) | [9][11] |

| Responders with >50% Volume Reduction | 62% | 52% | [9][12] |

| Response Duration | |||

| Median Time to Response | 7.8 months | 7.9 months | [13][14] |

| Median Duration of Response | Not Reached | Not Reached | [13] |

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to evaluate the efficacy of this compound.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay directly measures this compound's ability to inhibit MEK1/2 activity by quantifying the phosphorylation of its direct substrate, ERK.

-

Cell Culture and Treatment: Seed cells (e.g., HCT-116, A-375) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Aspirate media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature proteins by boiling in Laemmli sample buffer. Separate proteins by size on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK, e.g., Thr202/Tyr204) diluted in blocking buffer (typically 1:1000 to 1:2000).[15]

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[15]

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

-

Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the IC50 value.

Cell Viability / Proliferation Assay (MTT/MTS or CellTiter-Glo)

This assay determines the effect of this compound on cell growth and survival.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include wells for vehicle control (e.g., DMSO) and no-treatment controls.

-

Incubation: Incubate plates for a defined period, typically 72 hours, at 37°C in a humidified CO2 incubator.[8]

-

Reagent Addition:

-

For MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. A purple formazan precipitate will form in viable cells. Add a solubilization solution (e.g., DMSO or acidified isopropanol) and mix to dissolve the crystals.[17]

-

For CellTiter-Glo Assay: Add the luminescent reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.

-

-

Data Acquisition:

-

MTT: Read the absorbance at ~570 nm using a microplate reader.

-

CellTiter-Glo: Read the luminescence using a microplate reader.

-

-

Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% inhibition of growth) or IC50 value.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million Colon-26 or HCT-116 cells) into the flank of immunocompromised mice (e.g., athymic Nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) via gavage at a specified dose and schedule (e.g., 25 mg/kg, once daily).[6] The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health and welfare daily.

-

Pharmacodynamic Analysis (Optional): At specified time points after the final dose, a subset of tumors can be excised to measure p-ERK levels by Western blot to confirm target engagement in vivo.[6]

-

Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a defined study duration. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) or tumor regression between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - NCI [dctd.cancer.gov]

- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. targetedonc.com [targetedonc.com]

- 11. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. ovid.com [ovid.com]

- 14. neurology.org [neurology.org]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Mirdametinib (PD-0325901): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] As a non-ATP-competitive, allosteric inhibitor, it represents a significant advancement in targeted cancer therapy, particularly for tumors driven by the RAS/RAF/MEK/ERK signaling pathway.[2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its application in Neurofibromatosis Type 1 (NF1). The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves.[1] A significant cause of morbidity in NF1 patients is the development of plexiform neurofibromas (PNs), which can cause pain, disfigurement, and functional impairment.[1] The underlying pathology of NF1 is linked to mutations in the NF1 gene, which leads to hyperactivation of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[3] this compound was developed to target the central kinases in this pathway, MEK1 and MEK2, thereby offering a targeted therapeutic approach for NF1-associated PNs and other cancers with similar molecular drivers.[2] Initially developed by Pfizer, this compound is now being advanced by SpringWorks Therapeutics and has received FDA approval for the treatment of adult and pediatric patients with NF1 who have symptomatic, inoperable PNs.[4]

Mechanism of Action

This compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to an allosteric pocket adjacent to the ATP-binding site, this compound prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[1] This blockade of the MAPK signaling pathway leads to decreased cell proliferation and, in some cases, apoptosis.[5]

Caption: this compound inhibits MEK1/2, blocking the MAPK signaling pathway.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates high potency against MEK1 and MEK2 in both cell-free and cell-based assays.

| Assay Type | Target | IC50 / Ki | Cell Line/System |

| Cell-free Kinase Assay | MEK | 0.33 nM (IC50) | Purified Enzyme |

| Cell-free Kinase Assay | Activated MEK1 | 1.1 nM (Ki) | Purified Enzyme |

| Cell-free Kinase Assay | Activated MEK2 | 0.79 nM (Ki) | Purified Enzyme |

| Cell-based Proliferation | - | 11 nM (GI50) | TPC-1 |

| Cell-based Proliferation | - | 6.3 nM (GI50) | K2 |

Data sourced from multiple preclinical studies.[6][7]

Pharmacokinetic Properties (Human)

The pharmacokinetic profile of this compound has been characterized in clinical trials.

| Parameter | Value (Adults) | Value (Pediatrics) |

| Cmax (steady-state) | 188 ng/mL (52% CV) | 191 ng/mL (62% CV) |

| AUC (steady-state) | 431 ng·h/mL (43% CV) | 459 ng·h/mL (46% CV) |

| Tmax (median) | 0.8 hours (tablets) | 1.1 hours (capsules) |

| Terminal Half-life | ~28 hours | Not specified |

| Protein Binding | >99% | >99% |

| Metabolism | Glucuronidation and oxidation (UGT1A6, UGT2B7) | Glucuronidation and oxidation (UGT1A6, UGT2B7) |

| Excretion | 68% urine, 27% feces | 68% urine, 27% feces |

CV: Coefficient of Variation. Data from clinical trial data.[8]

Clinical Efficacy (ReNeu Trial - NCT03962543)

The Phase IIb ReNeu trial demonstrated the clinical benefit of this compound in patients with NF1-associated plexiform neurofibromas.

| Endpoint | Adult Cohort (n=58) | Pediatric Cohort (n=56) |

| Objective Response Rate (ORR) | 41% (95% CI: 29-55%) | 52% (95% CI: 38-65%) |

| Median Best Percent Change in Tumor Volume | -41% | -42% |

| Median Time to Response | 7.8 months | 7.9 months |

| Duration of Response | Not Reached | Not Reached |

Data from the ReNeu clinical trial.

Experimental Protocols

MEK1/2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting MEK1/2 kinase activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM MnCl2, 1 mM EGTA, 50 µM [γ-³²P]ATP, 10 µg GST-MEK, 0.5 µg GST-MAPK, and 40 µg myelin basic protein (MBP) in a final volume of 100 µL.[6][9]

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme mixture and incubated for 20 minutes at a controlled temperature (typically 30°C).

-

Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.[6][9]

-

Quantification: The mixture is filtered through a GF/C filter mat, and the amount of ³²P incorporated into MBP is quantified using a scintillation counter.[6][9]

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the MEK1/2 kinase inhibition assay.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., TPC-1, K2) are seeded in 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[6][10]

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[6]

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

In Vivo Neurofibroma Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a genetically engineered mouse model of NF1.

Methodology:

-

Animal Model: The Nf1flox/flox; Dhh-Cre mouse model, which develops neurofibromas that mimic human disease, is utilized.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water) for oral administration.[11] The drug is administered daily via oral gavage at specified doses (e.g., 0.5, 1.5, 5, or 10 mg/kg/day).

-

Tumor Volume Assessment: Tumor volumes are monitored using magnetic resonance imaging (MRI) at baseline and at regular intervals throughout the study.[12] Volumetric analysis is performed using specialized software to segment and calculate the tumor volume from the MRI scans.[12]

-

Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess the levels of phosphorylated ERK (pERK) as a biomarker of MEK inhibition.

-

Data Analysis: Changes in tumor volume over time are calculated and compared between treatment and control groups.

Caption: Workflow for the in vivo evaluation of this compound.

Synthesis

The chemical synthesis of this compound, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, involves a multi-step process. A convergent synthesis approach starts from commercially available 2,3,4-Trifluorobenzoic Acid, 2-Fluoro-4-Iodoaniline, and chiral (S)-Glycerol Acetonide.[13] A key step involves the coupling of 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzoic acid with (R)-O-(2,2-dimethyl-[6][11]dioxolan-4-ylmethyl)-hydroxylamine, followed by hydrolysis to yield this compound.[13]

Conclusion

This compound (PD-0325901) has emerged as a promising targeted therapy for NF1-associated plexiform neurofibromas and holds potential for other malignancies driven by the MAPK pathway. Its high potency, selectivity, and favorable pharmacokinetic profile have been demonstrated through extensive preclinical and clinical research. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to inform the development of next-generation MEK inhibitors.

References

- 1. ouv.vt.edu [ouv.vt.edu]

- 2. Researchers [rodentmda.ch]

- 3. researchgate.net [researchgate.net]

- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound (PD325901) | MEK inhibitor | TargetMol [targetmol.com]

- 10. Cell Line-Dependent Adhesion and Inhibition of Proliferation on Carbon-Based Nanofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volumetric MRI analysis of plexiform neurofibromas in neurofibromatosis type 1: Comparison of 2 methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

Mirdametinib: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirdametinib (formerly PD-0325901) is an oral, potent, and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] By targeting a key component of the RAS/RAF/MEK/ERK signaling pathway, this compound has demonstrated significant therapeutic potential, particularly in conditions driven by dysregulation of this cascade, such as neurofibromatosis type 1 (NF1).[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy and safety, with a focus on its application in NF1-associated plexiform neurofibromas (PN). Detailed experimental protocols and quantitative data are presented to support its utility in research and drug development.

Introduction

Neurofibromatosis type 1 (NF1) is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes the tumor suppressor protein neurofibromin.[3][5] A lack of functional neurofibromin leads to the overactivation of the RAS-GTPase, resulting in dysregulated downstream signaling through the RAF/MEK/ERK pathway.[5] This aberrant signaling is a key driver of the development of various clinical manifestations, including the growth of plexiform neurofibromas (PNs), which can cause significant morbidity.[6] this compound, a second-generation MEK inhibitor, has emerged as a promising targeted therapy for NF1-PN.[7] On February 11, 2025, this compound, under the brand name Gomekli™, was approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult and pediatric patients aged 2 years and older with NF1 who have symptomatic, inoperable PNs.[8][9][10]

Mechanism of Action

This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1][8] It binds to an allosteric pocket adjacent to the ATP-binding site of the MEK enzymes, preventing their phosphorylation and subsequent activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The inhibition of ERK1/2 phosphorylation disrupts the signaling cascade that promotes cell proliferation, survival, and differentiation, thereby impeding the growth of tumors dependent on the MAPK pathway.[1][2]

Pharmacodynamics

This compound potently and selectively inhibits MEK1 and MEK2. In preclinical studies, it has been shown to effectively suppress ERK phosphorylation and inhibit the growth of various tumor cell lines.

In Vitro Activity

| Target/Cell Line | Assay Type | Value | Reference |

| MEK (cell-free) | IC50 | 0.33 nM | [1][8] |

| Activated MEK1 | Kiapp | 1 nM | [1] |

| Activated MEK2 | Kiapp | 1 nM | [1] |

| A-375 (BRAF V600E) | GI50 | 1.28 nM | [1] |

| Melanoma cell lines (BRAF mutant) | IC50 | 20-50 nM | [8] |

| TPC-1 (papillary thyroid carcinoma) | GI50 | 11 nM | |

| K2 (papillary thyroid carcinoma) | GI50 | 6.3 nM |

Pharmacokinetics

This compound is orally bioavailable and exhibits dose-proportional exposure.[4] Its pharmacokinetic profile has been characterized in both preclinical models and human subjects.

Preclinical Pharmacokinetics

A study in non-human primates demonstrated notable cerebrospinal fluid (CSF) penetration of this compound.

| Species | Dose | Route | AUClast (h*ng/mL) | Cmax (ng/mL) | CSF Penetration (%) | Reference |

| Non-Human Primate | 0.50 mg/kg (single dose) | PO | 500.3 ± 253.4 | 0.43 ± 0.18 (CSF) | 1.3 ± 0.45 | [11] |

| Non-Human Primate | 0.20 mg/kg | IV | 552.3 ± 43 | 2.0 ± 1.8 (CSF) | 1.6 ± 0.95 | [11] |

| Non-Human Primate | 0.50 mg/kg (multiple doses) | PO | 456.3 ± 120.6 (AUCtau) | 0.56 ± 0.18 (CSF) | 1.3 ± 0.56 | [11] |

Clinical Pharmacokinetics

In human subjects, this compound is rapidly absorbed with a long terminal half-life.

| Parameter | Value | Population | Reference |

| Tmax (median) | 0.8 - 1.1 hours | Humans | [8] |

| Cmax (steady-state, mean) | 188 ng/mL (adults), 191 ng/mL (children) | NF1 Patients | [3] |

| AUC (steady-state, mean) | 431 ngh/mL (adults), 459 ngh/mL (children) | NF1 Patients | [3] |

| Terminal elimination half-life (mean) | 28 hours | Humans | [3][8] |

| Apparent systemic clearance (mean) | 6.3 L/h | Humans | [8] |

| Apparent volume of distribution (mean) | 255 L | Humans | [3] |

| Plasma protein binding | >99% | Humans | [3] |

| Metabolism | Glucuronidation and oxidation (primarily UGT1A6, UGT2B7, and carboxylesterases) | Humans | [3] |

| Excretion | ~68% in urine, ~27% in feces | Humans | [3] |

Clinical Efficacy and Safety

The pivotal Phase 2b ReNeu trial (NCT03962543) evaluated the efficacy and safety of this compound in adult and pediatric patients with NF1-associated inoperable PNs.[12][13]

Efficacy in the ReNeu Trial

This compound demonstrated significant and durable tumor volume reductions and improvements in patient-reported outcomes.[13]

| Endpoint | Adult Patients (n=58) | Pediatric Patients (n=56) | Reference |

| Confirmed Overall Response Rate (ORR) | 41% | 52% | [14][15] |

| Median Best Percentage Change in Target PN Volume | -41% | -42% | [16] |

| Median Time to Confirmed Response Onset | 7.8 months | Not Reported | [8] |

Safety and Tolerability

This compound was generally well-tolerated, with a safety profile consistent with other MEK inhibitors.[14] The most common adverse reactions are summarized below.

| Adverse Reaction (>25% incidence) | Adult Patients | Pediatric Patients | Reference |

| Rash | 90% | 73% | [12] |

| Diarrhea | 59% | 55% | [12] |

| Nausea | 52% | 27% | [5][12] |

| Musculoskeletal pain | 41% | 41% | [5][12] |

| Vomiting | 38% | 39% | [5][12] |

| Fatigue | 29% | Not Reported (>25%) | [12] |

| Abdominal pain | Not Reported (>25%) | 39% | [5] |

| Headache | Not Reported (>25%) | 34% | [5] |

| Paronychia | Not Reported (>25%) | 32% | [5] |

| Left ventricular dysfunction | Not Reported (>25%) | 27% | [5] |

Experimental Protocols

Assessment of MEK Inhibition: ERK Phosphorylation Assay

A common method to assess the pharmacodynamic effect of this compound is to measure the phosphorylation of its direct downstream target, ERK. This can be achieved through various techniques, including Western Blot and Meso Scale Discovery (MSD) assays.

Western Blot Protocol Outline:

-

Sample Preparation: Treat cells with varying concentrations of this compound. Lyse cells and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands and perform densitometric analysis to determine the ratio of p-ERK to total ERK.

Meso Scale Discovery (MSD) Protocol Outline:

-

Plate Preparation: Use MSD plates pre-coated with capture antibodies for p-ERK and total ERK.

-

Sample Incubation: Add cell lysates to the wells and incubate.

-

Detection: Add detection antibodies conjugated with an electrochemiluminescent label.

-

Reading and Analysis: Read the plate on an MSD instrument and quantify the levels of p-ERK and total ERK.

Volumetric MRI Analysis of Plexiform Neurofibromas

Volumetric MRI analysis is the standard for assessing tumor response in clinical trials for NF1-PN. This method provides a more accurate and reproducible measure of tumor size compared to traditional linear measurements.

Protocol Outline:

-

Image Acquisition: Obtain high-resolution MRI scans of the tumor, typically using a Short TI Inversion Recovery (STIR) sequence to maximize the contrast between the neurofibroma and surrounding tissues.[11]

-

Tumor Segmentation: Utilize specialized software (e.g., MEDx or 3DQI) for semi-automated segmentation of the tumor volume across contiguous axial slices.[7] This involves a combination of signal intensity thresholding and manual editing by a trained analyst.[7]

-

Volume Calculation: The software calculates the total tumor volume based on the contoured regions of interest.

-

Response Evaluation: Compare tumor volumes from baseline and follow-up scans. A reduction in tumor volume of ≥20% is typically defined as a partial response.[9]

Conclusion

This compound is a potent and selective MEK1/2 inhibitor with a well-characterized pharmacological profile. Its ability to effectively block the MAPK signaling pathway translates into significant anti-tumor activity, particularly in NF1-associated plexiform neurofibromas. The robust clinical data from the ReNeu trial, demonstrating both efficacy and a manageable safety profile, underscore its importance as a therapeutic option for this patient population. The detailed methodologies provided in this guide for assessing its pharmacodynamic effects and clinical response offer a valuable resource for researchers and clinicians in the continued development and application of this compound and other MEK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. nfmidwest.org [nfmidwest.org]

- 3. mesoscale.com [mesoscale.com]

- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-ERK1/2 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]

- 6. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EXTH-102. PLASMA AND CEREBROSPINAL FLUID (CSF) PHARMACOKINETICS (PK) OF this compound IN A NON-HUMAN PRIMATE (NHP) MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mesoscale.com [mesoscale.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. mesoscale.com [mesoscale.com]

- 13. mesoscale.com [mesoscale.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Tumor burden evaluation in NF1 patients with plexiform neurofibromas in daily clinical practice - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 16. ascopubs.org [ascopubs.org]

Preclinical Profile of Mirdametinib: A Technical Guide for Oncology Researchers

Executive Summary

Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small molecule inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a critical driver in numerous human cancers, particularly those with activating mutations in BRAF or RAS genes. Preclinical studies have demonstrated that this compound effectively inhibits ERK1/2 phosphorylation, leading to significant anti-proliferative and pro-apoptotic effects in a range of cancer models. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing in vitro and in vivo efficacy, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a second-generation, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[1] It binds to a unique pocket on the MEK enzyme adjacent to the ATP-binding site, preventing MEK from phosphorylating its only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2).[1] This inhibition is highly specific and effectively halts the signal transduction cascade downstream of RAS and RAF.[1] The loss of functional neurofibromin (the protein product of the NF1 gene) leads to hyperactivation of Ras and its downstream effectors, including MEK.[2] By blocking this pathway, this compound impairs uncontrolled cell growth and tumor formation.[1]

Quantitative Preclinical Data

The anti-tumor activity of this compound has been quantified across various preclinical models. The data highlights its potency in enzymatic assays, cell-based models, and in vivo tumor xenografts.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / Target | Mutation Status | Result (IC₅₀ / GI₅₀) | Reference |

| Cell-free Kinase Assay | MEK1/2 | N/A | IC₅₀: 0.33 nM | [3][4] |

| Cell Growth Inhibition | TPC-1 (Papillary Thyroid) | RET/PTC1 | GI₅₀: 11 nM | [4] |

| Cell Growth Inhibition | K2 (Papillary Thyroid) | BRAF V600E | GI₅₀: 6.3 nM | [4] |

| Cell Growth Inhibition | Various Melanoma Lines | BRAF Mutant | IC₅₀: 20-50 nM | [3] |

| Cell Growth Inhibition | ME8959 (Melanoma) | BRAF Wild-Type | IC₅₀: ≥100 nM | [3] |

| Cell Proliferation | JHH-NF1-PA1 (Glioma) | NF1-mutant | ~60% suppression | [5] |

| Senescence Induction | JHH-NF1-PA1 (Glioma) | NF1-mutant | ~50% induction | [5] |

Table 2: In Vivo Efficacy of this compound

| Model Type | Cancer Type / Cell Line | Dosing Regimen | Key Outcomes | Reference |

| Murine Orthotopic Xenograft | Papillary Thyroid (K2) | 20-25 mg/kg/day, p.o. | Complete tumor growth suppression | [3][6] |

| Murine Orthotopic Xenograft | Papillary Thyroid (TPC-1) | 20-25 mg/kg/day, p.o. | 58% reduction in tumor volume | [6] |

| Murine Xenograft | Colorectal Cancer (C26) | 25 mg/kg/day, p.o. | 70% incidence of complete tumor responses | [6] |

| Genetically Engineered Mouse | Neurofibroma (Nf1 flox/flox; Dhh-Cre) | 1.5 mg/kg/day, p.o. | Significantly delayed neurofibroma development | [7] |

| Zebrafish Xenograft | Low-Grade Glioma (JHH-NF1-PA1) | Not specified | Decreased p-ERK levels and tumor growth | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the core protocols used to evaluate this compound.

Cell Viability / Growth Inhibition (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

Protocol Details:

-

Cell Seeding: Papillary thyroid carcinoma (PTC) cells (K2 or TPC-1) are seeded at 1 x 10⁴ cells per well in 24-well plates with 1 mL of medium.[4]

-

Drug Addition: On day 0, this compound is added at varying concentrations (e.g., 0.1 nM to 1 µM) in triplicate.[4]

-

Incubation: Plates are incubated for the desired duration (e.g., 48 hours for GI₅₀ determination).[4]

-

MTT Addition: MTT, dissolved in a saline solution at 5 mg/mL, is added to each well.[4]

-

Formazan Development: Cells are incubated for 3 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]

-

Solubilization: The supernatant is aspirated, and the purple formazan crystals are dissolved in 0.5 mL of DMSO.[4]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[4]

Western Blot for p-ERK Inhibition

Western blotting is used to detect the levels of specific proteins, in this case, phosphorylated ERK (p-ERK) and total ERK, to confirm the mechanism of action of this compound.

Protocol Details:

-

Cell Treatment and Lysis: Cells are treated with this compound (e.g., 0.1 to 1000 nM for 1 hour) or vehicle control.[6] After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for p-ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

-

Re-probing: The membrane is often stripped and re-probed with an antibody for total ERK to confirm that changes in the p-ERK signal are not due to differences in the amount of protein loaded.

In Vivo Murine Xenograft Model

This protocol is used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol Details:

-

Animal Model: Athymic Ncr-nu/nu mice (6-8 weeks old) are typically used.[6]

-

Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁵ K2 or TPC-1 cells in 5 µL of medium) is inoculated into the relevant tissue (e.g., orthotopically into the thyroid gland).[6]

-

Tumor Monitoring: Tumor growth is monitored weekly using methods like caliper measurements (Volume = length × width × depth) or bioluminescence imaging (for luciferase-expressing cells).[6]

-

Drug Administration: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound is administered by oral gavage at doses ranging from 20-25 mg/kg.[6] The drug is often formulated in a vehicle like 80 mM citric buffer (pH 7) or 0.5% hydroxypropylmethylcellulose with 0.2% Tween 80.[3]

-

Dosing Schedule: A typical schedule is daily administration for 5 consecutive days per week for 3 weeks.[6]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or pharmacodynamic analysis of p-ERK levels.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in oncology. It is a highly potent and selective inhibitor of the MAPK pathway, demonstrating significant anti-tumor activity in both in vitro and in vivo models of cancers with underlying MAPK pathway activation, such as those with BRAF, RAS, or NF1 mutations. The well-characterized dose-dependent inhibition of ERK phosphorylation serves as a robust pharmacodynamic biomarker. The data summarized herein supports the continued investigation of this compound as a monotherapy and in combination with other targeted agents to overcome resistance and improve outcomes for patients with a variety of solid tumors.

References

- 1. This compound - NCI [dctd.cancer.gov]

- 2. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of Neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirdametinib's Impact on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of Mirdametinib (PD-0325901), a potent and selective MEK1/2 inhibitor, on cell proliferation. This compound is an orally active, allosteric, and non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in many cancers, making MEK an attractive therapeutic target.[2][3] this compound has demonstrated significant anti-tumor activity in a variety of preclinical models and clinical trials, particularly in cancers with BRAF or RAS mutations.[1] This guide provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Anti-Proliferative Effects

The anti-proliferative activity of this compound has been quantified across a range of cancer cell lines using various assays. The following tables summarize the key findings, including half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, as well as data from specific cell proliferation and senescence assays.

| Cell Line | Cancer Type | Mutation Status | Assay | Endpoint | Value (nM) |

| A-375 | Melanoma | BRAF V600E | CellTiter-Glo | GI50 | 1.28 |

| M14 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| A375P | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| A375M | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| A375SM | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| ME10538 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| ME4686 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| JR8 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |

| ME4405 | Melanoma | Wild-type BRAF | Trypan Blue Exclusion | IC50 | 20-50 |

| ME13923 | Melanoma | Wild-type BRAF | Trypan Blue Exclusion | IC50 | 20-50 |

| ME8959 | Melanoma | Wild-type BRAF | Trypan Blue Exclusion | IC50 | >50 |

| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | Cell Growth Assay | GI50 | 11 |

| K2 | Papillary Thyroid Carcinoma | BRAF V600E | Cell Growth Assay | GI50 | 6.3 |

| Cell Line | Cancer Type | Assay | Treatment | Result |

| JHH-NF1-PA1 | Low-Grade Glioma | BrdU Staining & CellTiter Blue Assay | This compound | ~60% suppression of tumor cell proliferation |

| JHH-NF1-PA1 | Low-Grade Glioma | β-galactosidase Staining | This compound | ~50% induction of cellular senescence |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's impact on cell proliferation are provided below.

Cell Viability Assay (e.g., CellTiter-Blue®)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding:

-

Culture cancer cells of interest in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.

-

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.

-

-

Staining and Quantification:

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with a solution such as methanol or 4% paraformaldehyde.

-

Stain the colonies with a staining solution like 0.5% crystal violet.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Fixation:

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for at least 15-30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Senescence-Associated β-Galactosidase Staining

This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

-

Cell Treatment:

-

Seed cells in multi-well plates and treat with this compound or vehicle control for the desired duration.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

-

Staining:

-

Wash the cells with PBS.

-

Prepare the staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0.

-

Incubate the cells with the staining solution at 37°C (without CO2) for several hours to overnight, protected from light.

-

-

Microscopy and Quantification:

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Count the number of blue-stained (positive) and total cells in several random fields to determine the percentage of senescent cells.

-

References

Mirdametinib: A Targeted Approach for Low-Grade Gliomas

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Mirdametinib's potential in the treatment of low-grade gliomas (LGGs). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, preclinical and clinical data, and experimental protocols.

Introduction to this compound and Low-Grade Gliomas

Pediatric low-grade gliomas (pLGGs) are the most common central nervous system tumors in children, and while often indolent, they can cause significant morbidity.[1] A substantial portion of these tumors are driven by alterations in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] this compound (formerly PD-0325901) is an oral, selective, allosteric inhibitor of MEK1 and MEK2, key kinases within the MAPK pathway.[1][3] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain tumors like LGGs.[4][5] Preclinical studies have demonstrated its ability to inhibit tumor cell growth and induce senescence in glioma models.[3][6]

Mechanism of Action: Targeting the MAPK Pathway

This compound functions as a non-ATP-competitive inhibitor of MEK1 and MEK2.[3] In many low-grade gliomas, genetic alterations, such as BRAF fusions or NF1 mutations, lead to constitutive activation of the MAPK pathway.[2][7] This pathway, when dysregulated, promotes uncontrolled cell growth and proliferation.[8][9] this compound's inhibition of MEK1/2 prevents the phosphorylation of their downstream targets, ERK1 and ERK2, thereby impeding the aberrant signaling cascade and leading to decreased tumor cell growth.[3][6]

Clinical Development: The SJ901 Trial

The most significant clinical evidence for this compound in low-grade gliomas comes from the multi-center Phase I/II SJ901 trial (NCT04923126).[4][10][11] This open-label study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in children, adolescents, and young adults with LGGs.[10]

SJ901 Trial: Patient Demographics and Disease Characteristics (Phase 1 Data)

| Characteristic | Value |

| Number of Patients | 23 |

| Age Range | 2.5 - 21.9 years |

| Median Age | 8.4 years[5] |

| Gender | 52% Female[5] |

| Genetic Alterations | BRAF (52%), FGFR1 (22%), NF1 (13%), RAF1 (9%), MYB (4%)[5] |

SJ901 Trial: Efficacy Results (Phase 1 Data)

| Metric | Value |

| Objective Response Rate (Measurable Tumors, n=19) | 63% (12/19)[5][12] |

| Response Breakdown | 1 Major, 6 Partial, 5 Minor Responses[5][12] |

| Median Time to ≥ Minor Response | 5.4 months (range: 1.7 - 7.3)[5][12] |

| Patients Remaining on Therapy | 74% (17/23)[2][12] |

| Disease Progression | 17% (4/23)[2][12] |

SJ901 Trial: Safety and Tolerability (Phase 1 Data)

This compound has been generally well-tolerated in the SJ901 trial.[5]

| Adverse Event Profile | Details |

| Dose-Limiting Toxicities (DLTs) | 1 observed (Grade 3 thrombocytopenia)[5] |

| Common Treatment-Related Adverse Events | Weight gain, CPK elevations, rash (Grade 1/2)[4][5] |

| Serious Adverse Events of Special Interest | No significant cardiac or retinal toxicity observed[5] |

| Discontinuation due to Toxicity | 2 patients (1 Grade 2 rash, 1 Grade 4 CPK elevation)[5] |

Experimental Protocols

SJ901 Clinical Trial Protocol (Phase I)

The following provides a summarized protocol for the Phase I portion of the SJ901 trial.

-

Patient Population: Patients aged 2 to less than 25 years with recurrent or progressive low-grade glioma and evidence of MAPK pathway activation.[4][13] Patients must not have had prior exposure to MEK inhibitors.[4]

-

Study Design: A multi-arm, open-label, dose-escalation (Phase I) and expansion (Phase II) study.[10][11] The Phase I portion utilized a rolling 6 design for dose escalation.[4]

-

Treatment: this compound administered orally twice daily (BID) on a continuous schedule in 28-day cycles.[10][14] Treatment can continue for up to 26 cycles (24 months) in the absence of disease progression or unacceptable toxicity.[13][14]

-

Dose Levels: Three escalating dose levels were planned: 2 mg/m²/dose BID, 2.5 mg/m²/dose BID, and 3 mg/m²/dose BID.[4] The recommended Phase 2 dose (RP2D) was determined to be 3 mg/m²/dose BID.[5][15]

-

Primary Objectives (Phase 1): To determine the safety and tolerability of this compound and to establish the maximum tolerated dose (MTD) and/or the RP2D.[10]

-

Assessments: Safety and tolerability were monitored continuously, with dose-limiting toxicities (DLTs) assessed during the first cycle.[10] Tumor response was evaluated using radiographic imaging.[14]

Preclinical Experimental Protocols

Preclinical studies have provided foundational evidence for this compound's activity in LGG models. A study utilizing NF1-mutant LGG cell lines (JHH-NF1-PA1, 1861, and 1491) and a zebrafish xenograft model demonstrated the drug's effects on cell proliferation and senescence.[6][16]

Cell Culture and Drug Treatment:

-

JHH-NF1-PA1 cells, derived from a low-grade optic pathway glioma from a patient with neurofibromatosis type 1, and murine Nf1-null low-grade glioma cell lines (1861 and 1491) were used.[6][16]

-

Cells were treated with this compound to assess its impact on downstream signaling and cellular processes.

Western Blot Analysis:

-

Objective: To measure the levels of phosphorylated ERK (p-ERK), a downstream marker of MEK activity.

-

Methodology:

-

Cells were treated with this compound for a specified duration (e.g., four hours).[6][16]

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was incubated with primary antibodies against p-ERK and total ERK, followed by incubation with secondary antibodies.

-

Protein bands were visualized and quantified to determine the change in p-ERK levels.

-

-

Results: this compound treatment led to a decrease in p-ERK protein expression levels.[6][16]

Cell Proliferation Assays:

-

Objective: To quantify the effect of this compound on tumor cell proliferation.

-

Methodologies:

-

BrdU Staining: Measures DNA synthesis in proliferating cells.

-

CellTiter-Blue Assay: A colorimetric assay that measures cell viability.

-

-

Results: this compound significantly suppressed tumor cell proliferation by approximately 60%.[6][16]

Cellular Senescence Assay:

-

Objective: To determine if this compound induces cellular senescence.

-

Methodology:

-

β-galactosidase Staining: A marker for senescent cells.

-

-

Results: this compound treatment resulted in an approximately 50% induction of cellular senescence in JHH-NF1-PA1 cells.[6][16]

Zebrafish Xenograft Model:

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Methodology:

Future Directions and Conclusion

The preliminary data from the SJ901 trial are highly encouraging, demonstrating that this compound is well-tolerated and clinically active in pediatric and young adult patients with recurrent or progressive low-grade gliomas.[4][5] The Phase II part of the study is ongoing to further establish the safety and efficacy in various patient cohorts, including newly diagnosed and MEK inhibitor-exposed individuals.[5][15]

This compound represents a promising targeted therapy for low-grade gliomas with MAPK pathway alterations. Its favorable safety profile and significant response rates in early clinical trials underscore its potential to become a valuable treatment option for this patient population. Further research, including the completion of the Phase II trial and potential combination therapy studies, will be crucial in fully defining its role in the management of low-grade gliomas.

References

- 1. springworkstx.com [springworkstx.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - NCI [dctd.cancer.gov]

- 4. LGG-22. SJ901: Phase I/II evaluation of single agent this compound (PD-0325901), a brain-penetrant MEK1/2 inhibitor, for the treatment of children, adolescents, and young adults with low-grade glioma (LGG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LGG-53. RESULTS FROM THE PHASE 1 AND PHASE 1 EXPANSION COHORTS OF SJ901: A PHASE 1/2 TRIAL OF SINGLE-AGENT this compound (PD-0325901) IN CHILDREN, ADOLESCENTS, AND YOUNG ADULTS WITH LOW-GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LGG-49. EVALUATING THE EFFECTS OF this compound IN NF1-MUTANT LOW-GRADE GLIOMAS USING BOTH CULTURED CELLS AND A NOVEL ZEBRAFISH XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the treatment of BRAF-mutant low-grade glioma with MAPK inhibitors - Houghton - Translational Pediatrics [tp.amegroups.org]

- 8. gomekli.com [gomekli.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]